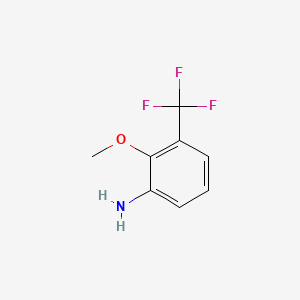

2-Methoxy-3-(trifluoromethyl)aniline

描述

2-Methoxy-3-(trifluoromethyl)aniline is an organic compound belonging to the trifluoromethylbenzene series It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to an aniline ring

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with methanol in the presence of a base to introduce the methoxy group . Another method involves the use of methyl propionylchloride and solid alkali in an organic solvent to carry out aminolysis, followed by methylation and catalytic hydrogenation .

Industrial Production Methods

Industrial production of 2-Methoxy-3-(trifluoromethyl)aniline often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, methylation, and hydrogenation, with careful control of reaction parameters to minimize by-products and maximize efficiency .

化学反应分析

Types of Reactions

2-Methoxy-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .

科学研究应用

Chemistry

2-Methoxy-3-(trifluoromethyl)aniline serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role in organic synthesis is crucial for developing new chemical entities with desired biological activities.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to produce pharmaceuticals and agrochemicals. |

| Material Science | Employed in creating specialty chemicals with unique properties. |

Biology

Research has indicated that this compound exhibits potential biological activities , such as antimicrobial and anticancer properties. It interacts with various enzymes and proteins, influencing cellular processes.

Biochemical Interactions:

- Cytochrome P450 Enzymes: Plays a significant role in drug metabolism.

- Cell Signaling Pathways: Modulates pathways like MAPK/ERK, affecting cell proliferation and differentiation.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. It is particularly relevant in synthesizing analgesic compounds and other therapeutic agents.

Case Study: Drug Development

A study investigated its metabolites during the biotransformation of a new antirheumatic drug administered to animal models. The results showed that the compound undergoes hydrolysis to form significant metabolites, highlighting its importance in pharmacokinetics .

Industrial Applications

The industrial significance of this compound lies in its utility as a precursor for specialty chemicals. Its unique electronic properties due to the trifluoromethyl group enhance its performance in various applications.

Key Industrial Uses:

- Production of Active Pharmaceutical Ingredients (APIs): Utilized for synthesizing compounds with antitumor and antiviral activities.

- Specialty Chemicals: Applied in producing materials with specific functional properties.

作用机制

The mechanism of action of 2-Methoxy-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. For example, the trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity .

相似化合物的比较

Similar Compounds

2-Methyl-3-(trifluoromethyl)aniline: Similar structure but with a methyl group instead of a methoxy group.

2-(Trifluoromethyl)aniline: Lacks the methoxy group, making it less polar and potentially less reactive.

4-(Trifluoromethyl)aniline: The trifluoromethyl group is positioned differently, affecting its chemical properties and reactivity.

Uniqueness

2-Methoxy-3-(trifluoromethyl)aniline is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. The methoxy group increases the compound’s polarity and solubility, while the trifluoromethyl group enhances its stability and biological activity. This combination makes it a valuable compound for various applications in research and industry .

生物活性

2-Methoxy-3-(trifluoromethyl)aniline, a compound featuring both methoxy and trifluoromethyl substituents, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to an aniline structure. This combination enhances its lipophilicity and influences its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group is believed to enhance the compound's potency by improving its interaction with microbial enzymes.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies suggest that it can modulate cellular pathways involved in cancer progression. Specifically, it has been noted to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. This modulation can lead to altered gene expression related to apoptosis and oxidative stress response, potentially inhibiting tumor growth.

Enzyme Interaction

This compound interacts with cytochrome P450 enzymes, which play a key role in drug metabolism. The binding of this compound to these enzymes can either inhibit or activate their activity, impacting various metabolic pathways. This interaction is critical for understanding its pharmacokinetics and potential therapeutic applications.

Cellular Effects

The compound influences various cellular processes by altering signaling pathways and gene expression. For instance, it has been shown to affect oxidative stress responses in cells, which could be beneficial in contexts where oxidative damage is a concern .

Case Studies

- Antiprotozoal Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis. The most potent derivatives showed IC₅₀ values below 0.050 µM, highlighting the importance of structural modifications for enhancing biological activity .

- Toxicity Studies : Animal models have been used to assess the toxicity of this compound. Results indicate that while low doses may have minimal effects, higher doses can lead to significant toxicity, including liver and kidney damage. This underscores the necessity for careful dosage control in both research and potential therapeutic applications .

Pharmacokinetics

The lipophilic nature of this compound suggests that it may have favorable bioavailability characteristics. Its metabolism primarily occurs through cytochrome P450 enzymes, leading to various metabolites that may retain or alter the biological activity of the parent compound .

Summary Table of Biological Activities

| Activity Type | Effect | IC₅₀ Value |

|---|---|---|

| Antimicrobial | Effective against various pathogens | Not specified |

| Anticancer | Modulates MAPK/ERK pathway | Not specified |

| Antiprotozoal | Active against E. histolytica | < 0.050 µM |

| Toxicity | Liver and kidney damage at high doses | Varies |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-3-(trifluoromethyl)aniline, and how can purity be ensured?

The synthesis of this compound often involves functional group interconversion or regioselective substitution. A method analogous to the chlorination of 2-chloro-3-(trifluoromethyl)aniline (as in ) could be adapted, substituting chlorine with methoxy groups. Post-synthesis purification via column chromatography (e.g., C18 reverse-phase) is critical, as demonstrated in palladium-catalyzed coupling reactions . Purity validation should include GC-MS, HPLC (retention time analysis, as in Reference Example 69 ), and elemental analysis.

Q. How can spectroscopic techniques (NMR, FT-IR) characterize the structural features of this compound?

- NMR : The H NMR spectrum will show distinct signals for the aromatic protons (meta/para coupling due to substituents), the methoxy group (~δ 3.8–4.0 ppm), and the amine proton (δ ~4.5–5.5 ppm, broad). C NMR will confirm the trifluoromethyl group (δ ~120–125 ppm, quartet splitting due to ) .

- FT-IR : Key peaks include N-H stretching (~3350–3450 cm), C-F stretches (1100–1250 cm), and methoxy C-O (~1250 cm) .

Q. What are the stability considerations for this compound under storage and reaction conditions?

The trifluoromethyl group enhances metabolic stability but may introduce hydrolytic sensitivity in acidic/basic conditions. Store under inert atmospheres (N) at 2–8°C to prevent oxidation. Stability tests under varying pH and temperature (e.g., TGA/DSC) are recommended. Safety data for related anilines (e.g., acute toxicity, dermal hazards ) highlight the need for PPE during handling.

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl and electron-donating methoxy groups influence the compound's reactivity in electrophilic substitution?

The trifluoromethyl group (-CF) is strongly electron-withdrawing (-I effect), deactivating the ring and directing electrophiles to the para position relative to itself. The methoxy group (+M/-I) competes, activating the ring at the ortho/para positions. Computational studies (DFT, NBO analysis) can quantify substituent effects, as shown for nitro-trifluoromethyl anilines . Experimentally, nitration or halogenation reactions can map regioselectivity.

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the bioactivity of derivatives of this compound?

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron transfer propensity and reactive sites. Studies on similar compounds (e.g., 4-nitro-3-(trifluoromethyl)aniline) use Gaussian software with B3LYP/6-311++G(d,p) basis sets .

- Docking : For drug design, AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., kinases), leveraging the trifluoromethyl group’s role in enhancing binding affinity and metabolic stability .

Q. How can this compound serve as an intermediate in synthesizing PROTACs or agrochemicals?

The amine group enables conjugation to E3 ligase ligands in PROTACs (e.g., via amide or urea linkages). In agrochemicals, it can be derivatized to herbicides or fungicides, leveraging the trifluoromethyl group’s resistance to degradation. A case study in shows its use in synthesizing Deucravacitinib intermediates, highlighting cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data for this compound?

- Yield optimization : Screen catalysts (e.g., Pd(PPh) ) or solvents (DMF vs. THF) to improve efficiency.

- Data validation : Compare experimental spectra with computational predictions (e.g., IR/NMR shifts ). Reproduce protocols from patents (e.g., EP 4 374 877 A2 ) and cross-validate with independent labs.

Q. Methodological Notes

属性

IUPAC Name |

2-methoxy-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-13-7-5(8(9,10)11)3-2-4-6(7)12/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMZMKOUJOLVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602600 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634187-08-9 | |

| Record name | 2-Methoxy-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。